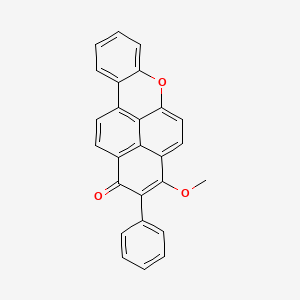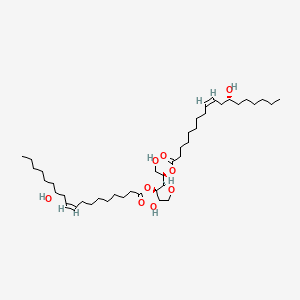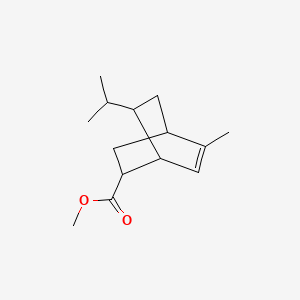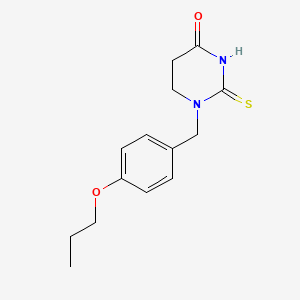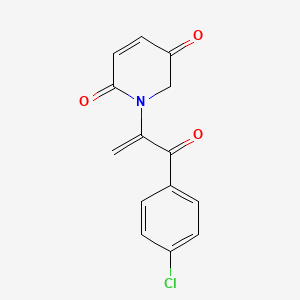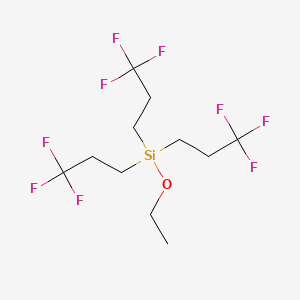
N-(1-Methyl-2-phenylethyl)-4-morpholinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is an organic compound that belongs to the class of amphetamines and derivatives. This compound contains a morpholine ring attached to a phenylethylamine backbone, making it structurally unique and potentially significant in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenylethyl)-4-morpholinamine typically involves the reaction of 1-phenylethylamine with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium(II) acetate and a ligand like D t-BPF, with potassium carbonate as an additive. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Methyl-2-phenylethyl)-4-morpholinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-phenylethyl)-4-morpholinamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-(1-Methyl-2-phenylethyl)-4-morpholinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent narcotic analgesic.
Butyrfentanyl: N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl] butanamide, a fentanyl analog.
Uniqueness
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is unique due to its morpholine ring, which distinguishes it from other similar compounds like fentanyl and butyrfentanyl. This structural difference may result in distinct pharmacological properties and applications .
Propiedades
Número CAS |
87498-62-2 |
|---|---|
Fórmula molecular |
C13H20N2O |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
N-(1-phenylpropan-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-12(11-13-5-3-2-4-6-13)14-15-7-9-16-10-8-15/h2-6,12,14H,7-11H2,1H3 |
Clave InChI |
RHQPQXVAGPLUMY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)NN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


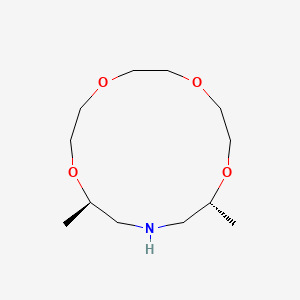
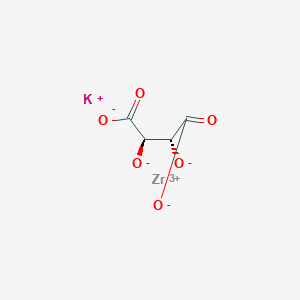
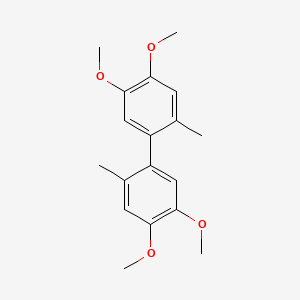

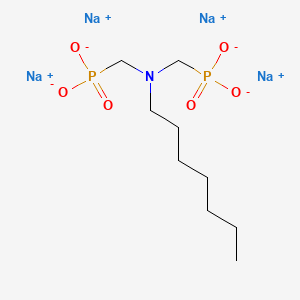
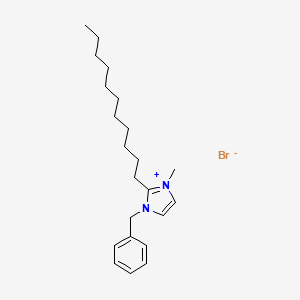

![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)
